p-Aminoethylbenzaldehyde hcl
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Overview
Description
p-Aminoethylbenzaldehyde hydrochloride: is a chemical compound with the molecular formula C9H11NO.HCl and a molecular weight of 185.65 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique structure, which includes an amino group attached to an ethylbenzaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Aminoethylbenzaldehyde hydrochloride typically involves the reaction of p-nitrobenzaldehyde with ethylenediamine, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods: Industrial production methods for p-Aminoethylbenzaldehyde hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: p-Aminoethylbenzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: p-Aminoethylbenzoic acid.
Reduction: p-Aminoethylbenzylamine.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: p-Aminoethylbenzaldehyde hydrochloride is used as a building block in organic synthesis. It is involved in the preparation of Schiff bases and other derivatives that are useful in various chemical reactions .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe in proteomics to identify and quantify proteins in complex mixtures .
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological molecules. It is being investigated for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, p-Aminoethylbenzaldehyde hydrochloride is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of compounds with specific properties tailored to industrial needs .
Mechanism of Action
The mechanism of action of p-Aminoethylbenzaldehyde hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, altering their activity. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of Schiff bases and other derivatives . These interactions can modulate biological pathways and affect cellular functions.
Comparison with Similar Compounds
p-Aminobenzoic acid: Similar in structure but lacks the ethyl group.
p-Nitrobenzaldehyde: Similar aldehyde group but contains a nitro group instead of an amino group.
p-Aminobenzylamine: Contains an amino group but lacks the aldehyde group.
Uniqueness: p-Aminoethylbenzaldehyde hydrochloride is unique due to the presence of both an amino group and an aldehyde group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
4-(2-aminoethyl)benzaldehyde;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-6-5-8-1-3-9(7-11)4-2-8;/h1-4,7H,5-6,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQBVINMJVONLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)C=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612261 |
Source
|
Record name | 4-(2-Aminoethyl)benzaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64353-37-3 |
Source
|
Record name | 4-(2-Aminoethyl)benzaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 64353-37-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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